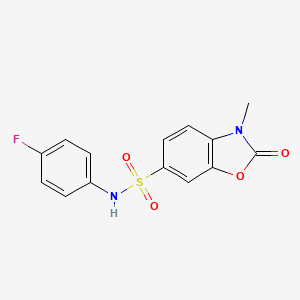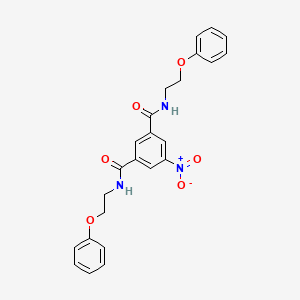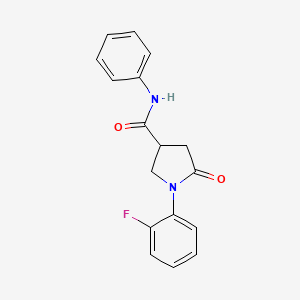![molecular formula C24H23NO5 B11515100 methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11515100.png)
methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in natural products and drugs
Preparation Methods
The synthesis of methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . Another method involves the Nenitzescu synthesis, which uses enamines and quinones as starting materials. This method is attractive due to the relatively low toxicity of the starting materials and the use of nitromethane as a solvent .
Chemical Reactions Analysis
Methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, zinc chloride, and naphthoquinone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroxyindoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of cell signaling pathways and as a probe for investigating enzyme activities. In medicine, it is being explored for its potential as a therapeutic agent due to its ability to interact with various molecular targets. In industry, it can be used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific conditions. The indole moiety in the compound allows it to interact with various biological molecules, leading to changes in cell signaling pathways and other cellular processes .
Comparison with Similar Compounds
Methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and structure. Similar compounds include ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate and 1H-indole-3-carbaldehyde derivatives . These compounds share the indole moiety but differ in their substituents and overall structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO5/c1-15-22(24(27)29-3)18-14-19(26)16-8-4-5-9-17(16)23(18)25(15)12-13-30-21-11-7-6-10-20(21)28-2/h4-11,14,26H,12-13H2,1-3H3 |
InChI Key |
OXAOWAONKORWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CCOC3=CC=CC=C3OC)C4=CC=CC=C4C(=C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Tert-butylphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11515018.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11515023.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide](/img/structure/B11515024.png)

![3-chloro-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11515033.png)
![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11515047.png)
![1-[4-(4-Chloro-phenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]isoxazol-5-yl]-ethanone](/img/structure/B11515051.png)
![4-[(4-acetylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11515053.png)

![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate](/img/structure/B11515067.png)

![[1-(3-Cyano-4-ethyl-5-methylthiophen-2-ylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]carbamic acid, ethyl ester](/img/structure/B11515073.png)
![N-[2,2,2-Trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11515078.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515080.png)
